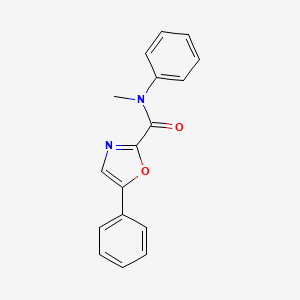

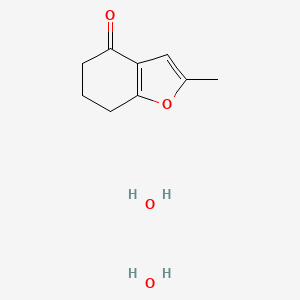

2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate, is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile, which in this case is 4-hydroxy-1-methyl-2(1H)-quinolone. This process leads to the formation of a benzofuran derivative through a 1,4-(Michael) addition reaction under electro-decarboxylation conditions . Another approach for synthesizing benzofuran derivatives is the Friedländer condensation reaction, which has been used to create a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary significantly depending on the substituents attached to the core benzofuran ring. For instance, in the compound 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran, the methylsulfinyl substituent and the oxygen atom are located on opposite sides of the benzofuran plane, and the 4-fluorophenyl ring is rotated out of this plane . Such structural features can influence the physical and chemical properties of the molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including oxidation. For example, methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate was prepared by oxidation with 3-chloroperoxybenzoic acid . The reactivity of these compounds can be exploited in synthetic chemistry to create a wide range of products with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The experimental and computational thermochemistry of 6,7-dihydro-4(5H)-benzofuranone, a related compound, has been studied, providing insights into its enthalpy of formation and vaporization . Such thermodynamic data are essential for understanding the stability and reactivity of these compounds.

Applications De Recherche Scientifique

Pharmacokinetics, Pharmacodynamics, and Toxicology

Benzofurans, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), 4-fluoroamphetamine (4-FA), and others, have been analyzed for their pharmacokinetics, pharmacodynamics, and potential toxicological effects. Although primarily focused on their use as psychoactive substances, these studies underline the significant health risks associated with their use and suggest a need for existing treatment guidelines based on clinical effects rather than specific drugs. This research is foundational in understanding the biological interactions and potential risks of benzofurans (Nugteren-van Lonkhuyzen et al., 2015).

Bioactive Heterocycles and Antimicrobial Agents

Benzofurans are pivotal in medicinal chemistry due to their broad spectrum of biological activity, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Their structural presence in a vast array of bioactive natural and synthetic compounds highlights their potential in pharmaceuticals, agriculture, and polymers. The recent developments in benzofuran derivatives emphasize their role as inhibitors against various diseases, viruses, fungi, microbes, and enzymes, showcasing their versatility in drug development (Dawood, 2019).

Natural Source, Bioactivity, and Synthesis

The exploration of benzofuran compounds reveals their significant biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Benzofurans are regarded as potential natural drug lead compounds due to these activities. Innovative methods for constructing benzofuran rings have been developed, which are critical for synthesizing complex benzofuran compounds and facilitating the creation of new pharmacological agents (Miao et al., 2019).

Radical Scavengers and Antioxidant Properties

Chromones, closely related to benzofurans, have been studied for their antioxidant properties, which are thought to neutralize active oxygen and inhibit cell impairment leading to various diseases. The radical scavenging potential of these compounds highlights their significance in preventing cell damage and their potential therapeutic applications in diseases caused by oxidative stress (Yadav et al., 2014).

Propriétés

IUPAC Name |

2-methyl-6,7-dihydro-5H-1-benzofuran-4-one;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2.2H2O/c1-6-5-7-8(10)3-2-4-9(7)11-6;;/h5H,2-4H2,1H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCYEYPAIZXQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)CCCC2=O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)

![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2525673.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)